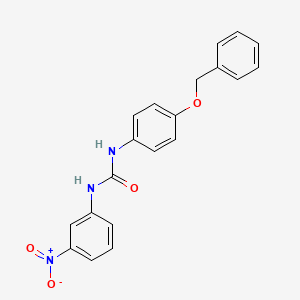

1-(3-Nitrophenyl)-3-(4-phenylmethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a compound refers to the process or reaction used to create it. This often involves reacting simpler starting materials together under specific conditions. The yield, purity, and efficiency of the reaction are important factors in synthesis analysis .Chemical Reactions Analysis

This involves studying the reactions that a compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its chemical properties, such as its acidity or basicity, its reactivity, and its redox potential .Scientific Research Applications

Nature of Urea-Fluoride Interaction

Research by Boiocchi et al. (2004) elucidated the interaction between 1,3-bis(4-nitrophenyl)urea and various anions, revealing the formation of complexes through hydrogen bonding. This study highlighted the urea derivative's ability to form stable complexes with fluoride ions, leading to urea deprotonation in the presence of fluoride, which could have implications in sensing and separation technologies Boiocchi et al., 2004.

Hydrogen Bonding and Structure Analysis

Kołodziejski et al. (1993) focused on the hydrogen bonding and structural aspects of substituted ureas. Through solid-state NMR and X-ray diffraction studies, they provided detailed insights into the molecular conformations affected by hydrogen bonding, which is crucial for understanding the physical and chemical properties of these compounds for material science applications Kołodziejski et al., 1993.

Anion Tuning of Gelation Properties

Lloyd and Steed (2011) discovered that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, with the gelation properties being significantly influenced by the identity of the anion. This anion sensitivity offers a method for adjusting the physical characteristics of gels, which could be beneficial in drug delivery and tissue engineering Lloyd & Steed, 2011.

Synthesis and Characterization of Urea and Thiourea Silatranes

Singh et al. (2016) synthesized a series of functionalized phenyl urea and thiourea derivatives with silatranes, exploring their anion recognition properties through photophysical studies. This work contributes to the development of new materials for sensors and molecular recognition Singh et al., 2016.

Cooperative Anion Binding

Jeon et al. (2008) synthesized new nitrophenyl urea derivatives, demonstrating their ability to simultaneously bind with sodium cations and iodide anions with positive cooperativity. Such findings have potential applications in the design of new ion-selective sensors and molecular devices Jeon et al., 2008.

Urea Derivatives in Non-Linear Optical Materials

Huang et al. (1995) studied polymorphic forms of 1,3-bis(m-nitrophenyl)urea to understand their different colors and optical properties. This research is relevant for the development of non-linear optical materials, which are crucial for optical computing and telecommunications Huang et al., 1995.

Safety and Hazards

properties

IUPAC Name |

1-(3-nitrophenyl)-3-(4-phenylmethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c24-20(22-17-7-4-8-18(13-17)23(25)26)21-16-9-11-19(12-10-16)27-14-15-5-2-1-3-6-15/h1-13H,14H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHLZFYFAXHDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide](/img/structure/B2609439.png)

![2,5-dimethyl-N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2609441.png)

![8-(4-Methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2609443.png)

![1-((2-Oxabicyclo[2.1.1]hexan-1-yl)methyl)piperazine](/img/structure/B2609446.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2609448.png)

![methyl 2-[1-(2-chloropyridin-4-yl)-N-phenylformamido]butanoate](/img/structure/B2609451.png)

![2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2609453.png)

![2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609454.png)

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2609455.png)

![2-(4-chlorophenoxy)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2609461.png)